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Compound of Interest

Compound Name: Cyclopentyl acetate

Cat. No.: B3058972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopentyl acetate
as a fragrance and flavor ingredient. The information is intended for professionals in research

and development, quality control, and product formulation.

Introduction
Cyclopentyl acetate (CAS No. 933-05-1) is an ester recognized for its characteristic fruity and

sweet aroma.[1] It is a colorless liquid that finds applications as a synthetic flavoring agent in

the food and beverage industry and as a fragrance component in various consumer products.

[1][2] Its organoleptic profile is predominantly fruity, with nuances of apple, banana, and a

sweet, ethereal quality, making it a versatile ingredient for creating pleasant and recognizable

scents and tastes.[1]

Physicochemical Properties
A summary of the key physicochemical properties of cyclopentyl acetate is presented in Table

1. This data is essential for formulators to understand its behavior in different matrices.
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Property Value Reference

CAS Number 933-05-1 [1][3][4]

Molecular Formula C₇H₁₂O₂ [1][4]

Molecular Weight 128.17 g/mol [3][4]

Appearance Colorless liquid [1]

Boiling Point 159-160 °C (estimated)

Flash Point 43.6 °C (estimated) [1]

Vapor Pressure
2.55 mmHg at 25 °C

(estimated)
[1]

Density 0.98 g/cm³ [5]

Solubility
Soluble in alcohol; limited

solubility in water
[2]

Regulatory and Safety Information
The regulatory and safety profile of cyclopentyl acetate is crucial for its application in

consumer products. Table 2 provides a summary of its current status. One source indicates that

cyclopentyl acetate is classified as Generally Recognized As Safe (GRAS) by the U.S. Food

and Drug Administration, although a specific FEMA number was not found in the search

results.[1] Further verification with regulatory bodies is recommended for commercial

applications.
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Regulatory Body Status/Information Reference

FEMA/GRAS
Stated to be GRAS by one

source.
[1]

IFRA
No specific standard found for

cyclopentyl acetate.

EU Food Additive
Not explicitly listed in the EU

database of food additives.
[6][7][8]

Safety

Combustible liquid. May cause

skin and eye irritation. Handle

in accordance with good

industrial hygiene and safety

practices.

[1][3]

Application in the Fragrance Industry
Cyclopentyl acetate is utilized in perfumery for its fresh and fruity notes.[1] It can be

incorporated into a wide range of fragrance types, particularly those with floral and fruity

profiles, to impart a natural-smelling sweetness.[9][10][11]

Recommended Usage Levels:

Quantitative usage levels for cyclopentyl acetate in specific fragrance applications are not

widely published. However, based on the typical use of fruity esters in perfumery, the following

are estimated concentrations.[12][13]

Application
Recommended Concentration (% in
fragrance concentrate)

Fine Fragrance 0.1 - 2.0

Personal Care (Lotions, Soaps) 0.2 - 5.0

Household Products (Cleaners, Air Fresheners) 0.5 - 10.0
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Protocol 1: Olfactory Evaluation of Cyclopentyl Acetate

This protocol outlines the procedure for the sensory evaluation of cyclopentyl acetate by a

trained panel.

Objective: To characterize the odor profile of cyclopentyl acetate.

Materials:

Cyclopentyl acetate (high purity)

Ethanol (perfumer's grade, odorless)

Glass beakers and stirring rods

Smelling strips

Odor-free evaluation booths

Procedure:

Prepare a 10% dilution of cyclopentyl acetate in ethanol.

Dip smelling strips into the solution, ensuring they are saturated but not dripping.

Allow the solvent to evaporate for 30 seconds.

Present the smelling strips to a panel of at least five trained sensory analysts in individual,

well-ventilated booths.

Panelists evaluate the odor at three time points: top note (initial impression), heart note

(after 15 minutes), and base note (after 1 hour).

Panelists will rate the intensity of the predefined attributes on a 9-point scale (1 = very

weak, 9 = very strong).

A sensory lexicon for fruity esters should be used, including terms such as "fruity," "apple,"

"banana," "sweet," "ethereal," "green," and "waxy."[14][15][16][17]
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Data is collected and analyzed to create an odor profile.

Protocol 2: Fragrance Stability Testing

This protocol describes the methodology for assessing the stability of a fragrance formulation

containing cyclopentyl acetate.

Objective: To evaluate the stability of a fragrance oil containing cyclopentyl acetate in a

product base.

Materials:

Fragrance oil containing a known concentration of cyclopentyl acetate

Product base (e.g., lotion, shampoo, ethanol for fine fragrance)

Glass containers with airtight seals

Controlled environment chambers (for temperature and light exposure)

Procedure:

Prepare samples of the product containing the fragrance oil.

Store the samples under the following conditions:

Accelerated Stability: 40°C for 3 months.

Light Stability: Exposure to UV light for a specified period.

Freeze-Thaw Stability: Three cycles of freezing at -10°C for 24 hours followed by

thawing at room temperature for 24 hours.

Control: Room temperature (20-25°C) in the dark.

Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months) for any changes in

color, clarity, viscosity, and odor profile compared to the control.

The odor should be evaluated by a trained sensory panel.
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Instrumental analysis (GC-MS) can be used to quantify any changes in the concentration

of cyclopentyl acetate.

Experimental Workflow for Fragrance Evaluation

Raw Material
(Cyclopentyl Acetate)

Quality Control
(Purity, Identity)

Preparation of Dilution
(e.g., 10% in Ethanol)

Incorporation into
Fragrance Formulation

Olfactory Evaluation
(Sensory Panel)

Odor Profile Generation

Final Fragrance Profile
and Stability Report

Stability Testing
(Accelerated, Light, Freeze-Thaw)

Click to download full resolution via product page

Caption: Workflow for the evaluation of cyclopentyl acetate in fragrances.

Application in the Flavor Industry
In the flavor industry, cyclopentyl acetate is used to impart a fruity and sweet character to a

variety of food and beverage products.[1] Its apple and banana-like notes can enhance the
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overall flavor profile of confectionery, baked goods, and drinks.

Recommended Usage Levels:

The following table provides estimated usage levels for cyclopentyl acetate in various food

and beverage categories. These are starting points and should be optimized based on the

specific product matrix and desired flavor intensity.

Application Recommended Concentration (ppm)

Beverages (non-alcoholic) 5 - 20

Confectionery (hard candy, chewing gum) 10 - 50

Baked Goods 20 - 100

Dairy Products (yogurt, ice cream) 15 - 60

Experimental Protocols:

Protocol 3: Sensory Evaluation of Cyclopentyl Acetate in a Food Matrix

This protocol details the procedure for evaluating the flavor contribution of cyclopentyl acetate
in a model food system.

Objective: To determine the sensory threshold and characterize the flavor profile of

cyclopentyl acetate in a simple food matrix (e.g., sugar water or a simple beverage base).

Materials:

Cyclopentyl acetate (food grade)

Model food matrix (e.g., 5% sucrose solution)

Graduated cylinders and pipettes

Serving cups (coded with random three-digit numbers)

Water for rinsing
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Sensory evaluation booths

Procedure:

Prepare a series of dilutions of cyclopentyl acetate in the model food matrix (e.g., 1, 5,

10, 20, 50 ppm).

Present the samples to a panel of at least 10 trained sensory assessors in a randomized

order.

A control sample (matrix without cyclopentyl acetate) should be included.

Panelists will perform a triangle test to determine the detection threshold.

For supra-threshold concentrations, panelists will rate the intensity of predefined flavor

attributes using a labeled magnitude scale (LMS) or a 9-point hedonic scale.[18][19][20]

[21][22]

The flavor lexicon should include terms such as "fruity," "apple," "banana," "sweet,"

"chemical," and "aftertaste."

Data is collected and statistically analyzed to determine the flavor profile and dose-

response relationship.

Experimental Workflow for Flavor Evaluation
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Caption: Workflow for the evaluation of cyclopentyl acetate in flavors.

Instrumental Analysis
Instrumental analysis is essential for the quality control of cyclopentyl acetate and for its

quantification in complex mixtures.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify cyclopentyl acetate in a sample.
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Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: Increase to 250°C at 10°C/min.

Final hold: 5 minutes at 250°C.

Injector: Split/splitless injector at 250°C.

MS Detector:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or

ethanol).

Data Analysis: Identify cyclopentyl acetate by its retention time and mass spectrum.

Quantify using an internal or external standard method.

Protocol 5: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the odor-active compounds in a sample containing cyclopentyl
acetate.

Instrumentation: Gas chromatograph with a sniffing port.

Procedure:

The GC is set up with similar conditions as in the GC-MS protocol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b3058972?utm_src=pdf-body
https://www.benchchem.com/product/b3058972?utm_src=pdf-body
https://www.benchchem.com/product/b3058972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The column effluent is split between a conventional detector (e.g., FID) and a sniffing port.

A trained assessor sniffs the effluent from the sniffing port and records the time, intensity,

and description of any detected odors.

The olfactogram is then compared with the chromatogram to identify the odor-active

compounds.

Workflow for Instrumental Analysis

Sample Preparation
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GC-MS Analysis GC-O Analysis

Data Acquisition
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Data Acquisition
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Compound Identification
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Click to download full resolution via product page

Caption: Workflow for the instrumental analysis of cyclopentyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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